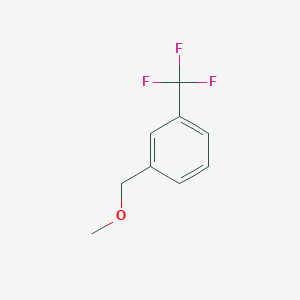

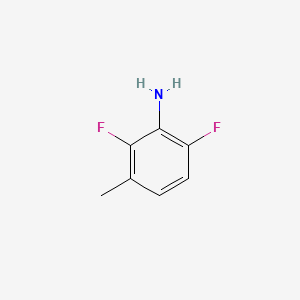

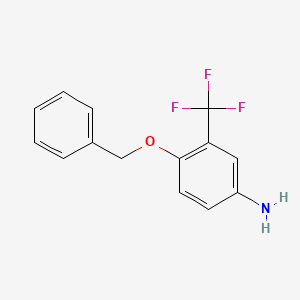

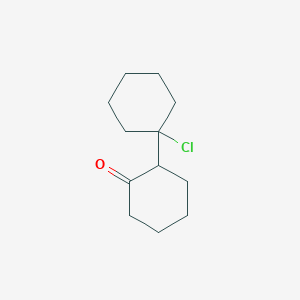

4-(Benzyloxy)-3-(trifluoromethyl)aniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds, such as 4-(Trialkylmethyl)anilines, involves the reaction of 4-(Trifluoromethyl)aniline with primary Grignard reagents in ether . This process yields the title products 14 (50–75%). A mechanistic pathway involves a series of fluoride elimination reactions followed by the addition of the Grignard reagent to the resultant nonaromatic intermediate after each elimination step .Molecular Structure Analysis

The molecular structure of similar compounds, such as 4-(Trifluoromethyl)aniline Hydrochloride, has been reported. The molecular formula is C7H6F3N·HCl, and the molecular weight is 197.59 .Chemical Reactions Analysis

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials. Recent advances in trifluoromethylation of carbon-centered radical intermediates have been described .Wissenschaftliche Forschungsanwendungen

Liquid Crystal Research

4-(Benzyloxy)-3-(trifluoromethyl)aniline derivatives exhibit significant properties in the study of liquid crystals. Researchers Miyajima et al. (1995) found that certain derivatives show stable smectic B and A phases, which are crucial in liquid crystal technology. The study highlighted how the moderately polar nature of these mesogens stabilizes monolayer smectic states, with the smectic A phase of one derivative exhibiting very high orientational order (Miyajima et al., 1995).

Spectroscopic Studies

Saravanan et al. (2014) conducted a comprehensive spectroscopic investigation of a related compound, 4-nitro-3-(trifluoromethyl)aniline. They used Fourier transform infrared (FT-IR) and Raman spectra to analyze its fundamental modes, vibrational, structural, thermodynamic, and electronic properties. Their study provided insights into the influence of substituent groups on the electronic properties of the molecule (Saravanan et al., 2014).

Materials Science

In materials science, derivatives of 4-(Benzyloxy)-3-(trifluoromethyl)aniline have been used in synthesizing novel materials. A study by Ito et al. (2002) focused on the synthesis and redox properties of oligo(N-phenyl-m-aniline)s, illustrating the potential of these compounds in creating high-spin cationic states, which could be valuable in various materials science applications (Ito et al., 2002).

Synthetic Chemistry

Strekowski et al. (1995) explored the use of anionically activated trifluoromethyl groups in synthesizing isoxazoles and 1,3,5-triazines. This highlights the compound's role in facilitating complex chemical reactions and producing various chemical structures, demonstrating its versatility in synthetic chemistry (Strekowski et al., 1995).

Dendrimer Synthesis

Morar et al. (2018) investigated the use of 4-(n-Octyloxy)aniline, a similar compound, in the synthesis and structure of new dendritic melamines. This research contributes to the understanding of dendrimers' synthesis and behavior, which is critical in nanotechnology and materials science (Morar et al., 2018).

Nonlinear Optical Materials

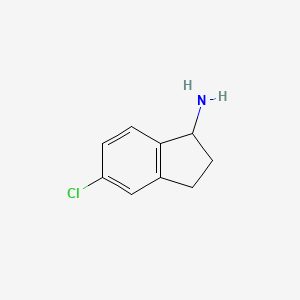

Revathi et al. (2017) conducted a study on 4-Chloro-3-(trifluoromethyl)aniline, a structurally similar compound, for its potential use in nonlinear optical (NLO) materials. They provided detailed vibrational analysis and theoretical insights, which could be relevant for the development of advanced optical materials (Revathi et al., 2017).

Safety And Hazards

The safety and hazards associated with similar compounds like 4-(Trifluoromethyl)aniline Hydrochloride include skin irritation and serious eye irritation. Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and getting medical advice/attention if skin or eye irritation persists .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-phenylmethoxy-3-(trifluoromethyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F3NO/c15-14(16,17)12-8-11(18)6-7-13(12)19-9-10-4-2-1-3-5-10/h1-8H,9,18H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UULCQZNHBGUYCE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30568749 |

Source

|

| Record name | 4-(Benzyloxy)-3-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30568749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Benzyloxy)-3-(trifluoromethyl)aniline | |

CAS RN |

70338-47-5 |

Source

|

| Record name | 4-(Benzyloxy)-3-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30568749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 5-methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1354912.png)